3-Aminopropanethiol

Übersicht

Beschreibung

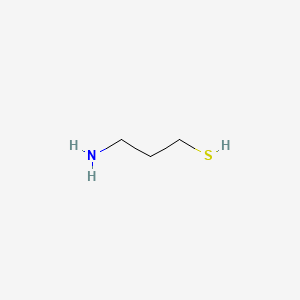

3-Aminopropanethiol: is an organic compound with the molecular formula C3H9NS . It is a thiol and an amine, characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) attached to a three-carbon chain. This compound is also known by other names such as 3-mercaptopropylamine and homocysteamine .

Wissenschaftliche Forschungsanwendungen

Multinuclear Structures Composed of Rhodium (III) Octahedrons

3-Aminopropanethiol wurde bei der Herstellung von S-verbrückten multinuklearen Strukturen verwendet, die aus Rhodium(III)-Oktaedern bestehen {svg_1}. Die Reaktionen von fac - [Rh (apt) 3] (apt: 3-Aminopropanethiolate) mit Pd II und Zn II ergaben S-verbrückte Rh III2 Zn II trinukleare bzw. Rh III3 Pd II3 hexanukleare Komplexe {svg_2}. Die Strukturen dieser Komplexe wurden durch Einkristall-Röntgenstrukturanalyse bestimmt {svg_3}.

Design and Creation of Heterometallic Multinuclear Complexes

Die Verbindung wurde bei der Entwicklung und Herstellung heterometallischer multinuklearer Komplexe verwendet {svg_4}. Dieser Ansatz verwendet vorgefertigte Metallkomplexe mit mehreren Donorstellen als Ligand (Metalloligand) anstelle von organischen und anorganischen Liganden {svg_5}.

Formation of Self-Assembled Monolayer (SAM)

3-Aminopropanethiolhydrochlorid (APT) bildet eine selbstorganisierte Monoschicht (SAM) aus Amin-terminiertem Alkanthiol {svg_6}. Es kann verwendet werden, um eine Abstandsschicht zu bilden, die einen Abstand zwischen der Metalloberfläche und den Nanopartikeln erzeugt {svg_7}.

Plasmonic Tunneling Gap Formation

APT kann verwendet werden, um eine plasmonische Tunnelstrecke durch Coulomb-Blockierung zu bilden, die möglicherweise in Hochgeschwindigkeitsschaltern eingesetzt werden kann {svg_8}.

Gold Nanorods (AuNR) Spacing

APT kann auch eine SAM auf Goldnanostäbchen (AuNR) bilden, um einen kontrollierten Abstand und eine kontrollierte Photonenabsorption in photovoltaischen und anderen auf Photosensoren basierenden Geräten zu erreichen {svg_9}.

Inhibition of Amine Oxidase

This compound, auch bekannt als Cysteamine, wurde auf seine Fähigkeit untersucht, das Enzym Amine Oxidase zu hemmen. Amine Oxidase spielt eine Rolle beim Abbau verschiedener biogener Amine, darunter Dopamin, Serotonin und Histamin.

Wirkmechanismus

Target of Action

3-Aminopropanethiol, also known as 3-aminopropane-1-thiol, is an aminoalkylthiol . The primary targets of this compound are metal ions, such as Rhodium (III), Palladium (II), and Zinc (II) . These metal ions have different coordination geometries, which influence the resulting structures when they interact with this compound .

Mode of Action

This compound interacts with its targets by forming a self-assembled monolayer (SAM) of amine-terminated alkanethiol . This interaction results in the formation of S-bridged multinuclear structures composed of Rhodium (III) octahedrons . The difference in S–Rh–S bite angles between fac - [Rh (apt) 3] with six-membered N, S -chelate rings and fac - [Rh (aet) 3] with five-membered N, S -chelate rings is attributed to the inherent nature of the six-membered N, S -chelate rings in fac - [Rh (apt) 3], which are larger and more flexible .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of S-bridged multinuclear structures . These structures are largely dependent on the coordination geometries of the reacting metal ions . For example, when reacting with Zinc (II), which prefers to adopt a tetrahedral geometry, a Rhodium (III)4 Zinc (II)4 octanuclear complex is formed .

Result of Action

The molecular and cellular effects of this compound’s action are related to its ability to form S-bridged multinuclear structures . These structures can be used in high-speed switching devices and photovoltaic and other photo-sensors based devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of different metal ions . The type of metal ion present can affect the resulting structure formed when this compound interacts with the metal ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Aminopropanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium hydrosulfide . The reaction proceeds as follows:

ClCH2CH2CH2NH2+NaSH→HSCH2CH2CH2NH2+NaCl

This reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-mercaptopropionitrile . This process involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions. The reaction can be represented as follows:

HSCH2CH2CN+2H2→HSCH2CH2CH2NH2

Eigenschaften

IUPAC Name |

3-aminopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGAMTQMILRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196765 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-47-5 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common application of 3-aminopropanethiol in chemical research?

A1: this compound (also known as 3-aminopropane-1-thiol) is frequently employed as a ligand in the synthesis of metal complexes. This is due to its ability to form stable complexes with various metal ions, particularly transition metals. [, , , , ]

Q2: How does the structure of this compound influence the structure of the metal complexes it forms?

A2: The structure of this compound, specifically the presence of both a thiol (-SH) and an amine (-NH2) group, allows for the formation of chelate rings with metal ions. This chelation contributes to the stability of the complexes. Interestingly, the length of the carbon chain between the amine and thiol groups can influence the overall structure of the resulting complexes. For example, complexes formed with this compound, containing a three-carbon chain, show distinct structural differences compared to those formed with 2-aminoethanethiol, which has a two-carbon chain. []

Q3: Can you provide an example of how reaction conditions affect the coordination of this compound to metal ions?

A3: Research has shown that varying the reaction conditions when using this compound with a 2,2′-bipyridine dipalladium(II) system can lead to three different coordination modes of the ligand upon deprotonation. This highlights the versatility of this compound in forming diverse metal complexes under specific reaction conditions. []

Q4: Besides its role as a ligand, what other applications of this compound have been explored?

A4: Studies have investigated the use of this compound in the production of thiyl radicals. This area of research focuses on understanding the reactions of these radicals with molecules like oxygen and 2-sulfoethanethiosulfuric acid. []

Q5: Has the complexation of this compound with cadmium been investigated?

A5: Yes, extensive research has been conducted on the complexes formed between cadmium(II) and this compound. These studies have utilized electrochemical techniques to determine the stability constants of various complexes formed across a range of pH values. Notably, the research revealed the predominance of polynuclear complexes, highlighting the propensity of this compound to bridge multiple metal centers. []

Q6: Are there any studies focusing on the solution behavior of silver complexes with this compound?

A6: Yes, solution equilibria studies have been carried out on silver(I) complexes with this compound. This research aimed to identify the different species formed at various pH values and quantify their stability constants. The results highlighted the influence of pH on the stoichiometry and stability of the silver complexes. Additionally, comparisons with other mercaptoamines provided insights into the role of the ligand structure on the complexation behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)